2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is a synthetic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety and a 5-fluoropyridin-3-yl substituent on the β-carbon. Its molecular formula is C₁₆H₁₅FN₂O₄, with a molecular weight of 318.31 g/mol and a CAS number of 1697047-18-9 . The compound is typically synthesized via coupling reactions involving activated esters or carbodiimide-mediated condensation, as suggested by analogous synthetic pathways in the literature (e.g., tert-butyloxycarbonyl (Boc)-protected derivatives in and ).
Properties
IUPAC Name |
3-(5-fluoropyridin-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c17-13-6-12(8-18-9-13)7-14(15(20)21)19-16(22)23-10-11-4-2-1-3-5-11/h1-6,8-9,14H,7,10H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMRIPJRXKLDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CN=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis generally begins with the formation of a protected amino acid intermediate, followed by the introduction of the fluoropyridinyl moiety and subsequent functional group modifications. The key steps include:
- Formation of the Cbz-protected amino acid precursor.
- Nucleophilic aromatic substitution (SNAr) to introduce the 5-fluoropyridin-3-yl group.
- Coupling reactions to assemble the backbone with the fluorinated heterocycle.
- Final deprotection and purification to obtain the target compound.
Preparation of Cbz-Protected Amino Acid Intermediate
Starting Material:
The synthesis often employs Cbz-protected amino acids such as Cbz-glycine or Cbz-α-chloroglycine ester, which are commercially available or synthesized via standard carbamate protection methods.
- The amino acid is protected with benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base like sodium bicarbonate or sodium carbonate in aqueous media.
- The reaction is typically carried out at 0–25°C under inert atmosphere to prevent side reactions.
Cbz-Cl + amino acid → Cbz-protected amino acid
Conditions: NaHCO₃, aqueous solution, 0°C to room temperature
This step yields a stable intermediate suitable for subsequent transformations.
Introduction of the 5-Fluoropyridin-3-yl Group
Nucleophilic Aromatic Substitution (SNAr):
The fluoropyridine derivative is introduced via SNAr reactions, exploiting the electron-deficient nature of the heterocycle.
-
- 3-fluoro-5-iodopyridine or 3-fluoro-5-chloropyridine as electrophiles.
- Nucleophiles such as amino or phenolic groups on the protected amino acid.
-
- Use of polar aprotic solvents like DMF or DMSO.
- Elevated temperatures (80–120°C) to facilitate nucleophilic substitution.
- Catalysts such as potassium carbonate or cesium carbonate to enhance nucleophilicity.
Protected amino acid + 3-fluoro-5-chloropyridine → Cbz-amino-pyridine derivative
Conditions: K₂CO₃, DMF, 100°C, 12–24 hours
This step attaches the fluoropyridine moiety selectively at the 3-position.
Construction of the Propanoic Acid Backbone
Carboxylation and Chain Elongation:
The amino acid backbone is assembled via alkylation or cross-coupling methods:
-
- Use of alkyl halides or electrophiles containing the desired chain length.
- Coupling with the fluorinated heterocycle derivative through nucleophilic substitution or metal-catalyzed cross-coupling.
-
- Palladium or nickel catalysis for cross-coupling.
- Ligands such as phosphines or pybox derivatives to control stereochemistry.
- Bases like potassium tert-butoxide or sodium hydride.
Nucleophilic amino acid derivative + alkyl halide → Chain elongation
Conditions: Pd catalyst, ligand, base, solvent (e.g., THF), reflux
Final Functionalization and Purification
-
- Removal of protecting groups (e.g., Cbz) via catalytic hydrogenation using Pd/C under hydrogen atmosphere.
- Acidic or basic hydrolysis to free the carboxylic acid group.
-
- Recrystallization from suitable solvents.
- Chromatography (e.g., silica gel, HPLC) to achieve high purity.
Data Table Summarizing the Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose | Reference/Notes |
|---|---|---|---|---|---|
| 1 | Carbamate protection | Benzyl chloroformate, NaHCO₃ | 0–25°C, aqueous | Protect amino group | Standard carbamate synthesis |
| 2 | SNAr reaction | 3-fluoro-5-chloropyridine, K₂CO₃ | DMF, 100°C | Attach fluoropyridine | Selective aromatic substitution |
| 3 | Chain elongation | Cross-coupling (Ni/Pd catalysis) | Ligand, base, reflux | Build backbone | As per asymmetric synthesis protocols |
| 4 | Deprotection | H₂, Pd/C | Room temp, hydrogen atmosphere | Remove protecting groups | Final step for free acid |
Research Findings and Notes
Scalability:
The synthetic routes are adaptable for gram-scale synthesis, with high yields and stereoselectivity, as demonstrated in recent nickel-catalyzed asymmetric cross-coupling methods.Reaction Optimization:
Reaction conditions such as temperature, catalyst loading, and choice of ligand significantly influence yield and enantioselectivity, with room temperature conditions often preferred for scalability.Functional Group Compatibility:
The methods tolerate diverse functional groups, including nitriles, alkynes, and ethers, facilitating complex molecule synthesis.References: These methods are supported by recent literature on asymmetric synthesis of amino acids and heterocyclic functionalization, emphasizing the importance of catalytic enantioselective cross-couplings.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H15FN2O4
- Molecular Weight : 318.30 g/mol
- CAS Number : 1697047-18-9
The structure includes a benzyloxycarbonyl group, which is crucial for its chemical reactivity and biological interactions. The presence of a fluoropyridine moiety enhances its binding affinity to various biological targets, making it a candidate for further research in drug development.
Enzyme Inhibition
Research indicates that compounds similar to 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid can act as enzyme inhibitors. The fluoropyridine ring may enhance interactions with specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation. Preliminary studies suggest promising inhibitory effects against various targets, necessitating further investigation into their mechanisms of action .
Drug Development
The compound's structural features make it suitable for developing new therapeutics. Its ability to modulate receptor activity positions it as a potential candidate for treating conditions such as cancer and neurodegenerative diseases. The incorporation of fluorinated groups is known to improve pharmacokinetic properties, such as bioavailability and metabolic stability .
PET Imaging Agents
There is growing interest in using derivatives of this compound as tracers in positron emission tomography (PET) imaging. The unique properties of fluorinated compounds enhance their visibility in imaging studies, facilitating the exploration of metabolic processes in vivo .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Anticonvulsant Activity : Research on related amino acids has demonstrated anticonvulsant properties, indicating that modifications like those seen in this compound could yield compounds with therapeutic potential against seizures .
- Cancer Therapeutics : Compounds with similar structures have been investigated for their effectiveness in inhibiting tumor growth and enhancing the efficacy of existing cancer treatments. For instance, derivatives have been linked to improved outcomes in models of breast cancer .
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with active sites. The fluoropyridinyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Fluoropyridine vs. Bromopyridine Derivatives
- Target Compound : The 5-fluoropyridin-3-yl group introduces electron-withdrawing effects, which may modulate solubility and intermolecular interactions.
- (2S)-3-(5-Bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic Acid: Features a bromine atom at the 5-position of pyridin-2-yl. Bromine’s larger atomic radius and polarizability increase steric bulk and lipophilicity compared to fluorine. Molecular weight: 345.20 g/mol (Formula: C₁₅H₁₈F₃NO₄) .
Fluoropyridine vs. Hydroxyphenyl Derivatives
- 2-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic Acid: Replaces fluoropyridine with a 3-hydroxyphenyl group. Molecular weight: 315.33 g/mol (Formula: C₁₇H₁₇NO₅) .
Protecting Group Variations
Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc)
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic Acid: Boc protection offers superior acid stability but requires harsher conditions (e.g., TFA) for deprotection. Molecular weight: 284.29 g/mol (Formula: C₁₃H₁₇FN₂O₄) .
Cbz vs. Trifluoromethyl Derivatives
- 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic Acid: Features a trifluoromethyl group on the β-carbon instead of fluoropyridine. The CF₃ group increases electronegativity and metabolic stability. Molecular weight: 277.2 g/mol (Formula: C₁₁H₁₀F₃NO₄) .
Heterocyclic vs. Indole Derivatives
- (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid: Incorporates a fluoroindole ring, which may enhance π-π stacking interactions in biological systems.
Physicochemical and Functional Properties
Table 1. Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Protecting Group | CAS Number |
|---|---|---|---|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid | C₁₆H₁₅FN₂O₄ | 318.31 | 5-fluoropyridin-3-yl | Cbz | 1697047-18-9 |
| 2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid | C₁₃H₁₇FN₂O₄ | 284.29 | 5-fluoropyridin-3-yl | Boc | Not provided |
| (2S)-3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | C₁₅H₁₈F₃NO₄ | 345.20 | 5-bromopyridin-2-yl | Boc | 161813-94-1 |
| 2-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid | C₁₇H₁₇NO₅ | 315.33 | 3-hydroxyphenyl | Cbz | 115329-02-7 |
| 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | C₁₁H₁₀F₃NO₄ | 277.20 | CF₃ | Cbz | 10068-52-7 |
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid, also known as Cbz-D-Ser-OH, is a synthetic compound notable for its potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 318.30 g/mol
- CAS Number : 2154805-95-3
The compound features a benzyloxycarbonyl group and a fluoropyridine moiety, which may enhance its interactions with biological targets compared to non-fluorinated analogs.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound shows potential against various pathogens, including bacteria and viruses.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have implications for cancer and inflammation treatments.
- Receptor Modulation : Its structural components suggest possible interactions with various receptors, including G protein-coupled receptors (GPCRs).
Enzyme Interaction Studies
A study demonstrated that this compound interacts with enzymes involved in metabolic pathways. The fluoropyridine ring enhances binding affinity, potentially increasing the compound's efficacy in therapeutic applications.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of the compound against various bacterial strains.
- Methodology : In vitro assays were conducted using standard bacterial cultures.
- Results : The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the compound's effects on cancer cell proliferation.
- Methodology : Treatment of cancer cell lines with varying concentrations of the compound.
- Results : A dose-dependent inhibition of cell growth was observed, indicating potential as an anticancer agent.
Comparative Analysis Table
| Compound Name | CAS Number | Biological Activity | Similarity Index |
|---|---|---|---|
| This compound | 2154805-95-3 | Antimicrobial, Anti-cancer | N/A |
| (S)-Benzyl 2-amino-3-(benzyloxy)propanoate | 67321-05-5 | Moderate Antimicrobial | 0.70 |
| 2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid | 2059927-84-1 | Weak Antimicrobial | 0.71 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The benzyloxycarbonyl group may facilitate interactions with target enzymes, leading to reduced metabolic activity in pathogens or cancer cells.
- Receptor Interaction : The presence of the fluoropyridine moiety enhances binding to GPCRs and other receptor types, potentially modulating signaling pathways involved in inflammation and immune responses.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves coupling a fluoropyridine moiety to a β-amino acid backbone. A common approach includes:
- Step 1: Protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2: Introduction of the 5-fluoropyridin-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Hydrolysis of the ester intermediate to yield the propanoic acid derivative using LiOH or NaOH in aqueous THF .
Key Considerations: Monitor reaction progress via TLC or HPLC, and confirm stereochemistry (if applicable) using chiral chromatography .
Basic: How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological studies) .
- Structural Confirmation:
- NMR Spectroscopy: Compare ¹H/¹³C NMR data with literature. The Cbz group shows characteristic aromatic signals (δ 7.3–7.5 ppm), while the fluoropyridine ring exhibits distinct splitting patterns due to fluorine coupling .
- Mass Spectrometry: ESI-MS or HRMS should confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₈H₁₆FN₂O₄: calc. 359.11) .
Advanced: What experimental strategies address challenges in chiral synthesis of this compound?
Methodological Answer:
Chiral synthesis requires precise control over stereochemistry, particularly at the β-carbon. Strategies include:
- Enantioselective Catalysis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to install the desired (R/S) configuration .
- Resolution Techniques: Employ enzymatic resolution (e.g., lipases) or diastereomeric salt formation with chiral amines (e.g., L-proline derivatives) .
Data Contradictions: Some literature reports conflicting enantiomeric excess (ee) values under similar conditions, likely due to solvent polarity or catalyst loading variations. Validate ee via polarimetry or chiral HPLC .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition above 150°C. Store at –20°C under inert atmosphere to prevent oxidation .
Advanced: What mechanisms underlie its potential biological activity in enzyme inhibition studies?
Methodological Answer:
The compound’s fluoropyridine and Cbz groups likely interact with enzyme active sites via:
- Hydrogen Bonding: The carboxylic acid and carbamate groups form H-bonds with catalytic residues (e.g., serine proteases) .
- Fluorine Effects: The electron-withdrawing 5-fluoro group enhances binding affinity to hydrophobic pockets, as observed in kinase inhibition assays .
Experimental Design: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). Compare with non-fluorinated analogs to isolate fluorine’s role .
Basic: What safety precautions are essential during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
- Storage: Store at –20°C in sealed, amber vials under nitrogen. Desiccate to prevent hydrolysis of the Cbz group .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic fluorine-containing waste .
Advanced: How can researchers resolve discrepancies in reported solubility data?
Methodological Answer:
Reported solubility variations (e.g., DMSO vs. aqueous buffers) arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
